MAO-B Inhibition Potency: Piperidine vs. Morpholine Substituent
2-(Piperidin-1-yl)-3-aminoquinoxaline inhibits human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM) [1]. In contrast, the morpholino analog (2-(morpholin-1-yl)-3-aminoquinoxaline) exhibits a substantially higher IC50 of 100,000 nM (100 µM) against bovine MAO-B, representing a ~5.9-fold reduction in potency [2].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 17,000 nM (17 µM) against human MAO-B |
| Comparator Or Baseline | Morpholino analog: 100,000 nM (100 µM) against bovine MAO-B |
| Quantified Difference | ~5.9-fold lower potency for morpholino analog |
| Conditions | Inhibition of MAO-B measured via kynuramine conversion to 4-hydroxyquinoline in insect cell membranes (human) or mitochondrial preparations (bovine) |
Why This Matters
The piperidine substitution confers significantly enhanced MAO-B inhibitory activity relative to the morpholine analog, making this compound a more suitable starting point for CNS-related target profiling.
- [1] BindingDB. BDBM50450822. IC50: 1.70E+4 nM (human MAO-B). View Source
- [2] BindingDB. BDBM50412892. IC50: 1.00E+5 nM (bovine MAO-B). View Source
